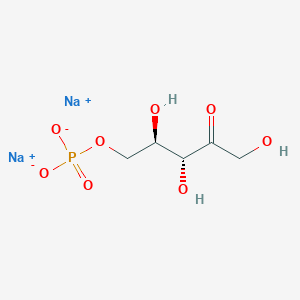
(5-Isopropyl-2-methyl-phenoxy)-acetic acid
Übersicht
Beschreibung
(5-Isopropyl-2-methyl-phenoxy)-acetic acid is a chemical compound with various applications in scientific research. Its synthesis, molecular structure, and physical and chemical properties are of significant interest.
Synthesis Analysis
- The synthesis of related compounds, such as 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and dipeptides, involves coupling (5-Isopropyl-2-methyl-phenoxy)-acetic acid with amino acid methyl esters/dipeptides using DCC as a coupling agent and TEA as a base (Dahiya, Pathak, & Bhatt, 2006).
Molecular Structure Analysis
- The crystal and molecular structure of related compounds, like the acetic acid clathrate formed by cyclo{tetrakis[(5-t-butyl-2-acetoxy-1,3-phenylene)methylene]}, shows interesting configurations, such as acetoxy groups oriented on one side with intramolecular contacts (Rizzoli, Andreetti, Ungaro, & Pochini, 1982).
Chemical Reactions and Properties
- It can act as a catalyst in chemical reactions, such as the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones (Yakura, Fujiwara, Nishi, Nishimura, & Nambu, 2018).
Physical Properties Analysis
- The physical properties, including crystal structure, can be studied through X-ray diffraction techniques, which reveal the presence of dimeric hydrogen bonding involving the carboxylate groups (Cox & Hickey, 2004).
Chemical Properties Analysis
- The compound and its derivatives show varied chemical behaviors, such as inhibition of lipid peroxidation and radical scavenging activity, as seen in similar phenolic compounds (Dinis, Madeira, & Almeida, 1994).
Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis : The compound has been used as a catalyst in the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones, highlighting its reactivity and ease of separation (Yakura et al., 2018). Additionally, it plays a role in the acetylation of alcohols, phenols, and amines under solvent-free conditions, showing high yields in the production of acetates (Reddy et al., 2006).
Antibacterial and Antifungal Activities : Derivatives of this compound exhibit potent antibacterial and antifungal properties, particularly against Pseudomonas aeruginosa and Staphylococcus aureus (Dahiya et al., 2006). Novel 1,3,4-oxadiazoles with alkylthio and alkylsulphonyl phenoxy moieties also show promising antimicrobial activities (Karabasanagouda et al., 2007).
Environmental Science : This compound is significant in the analysis of phenoxy acid herbicides in vegetation, with high recovery and reproducibility (Rimmer et al., 1996). Its derivatives play a role in the environmental fate of chlorinated phenoxyacid herbicides, contributing to the production of potentially toxic compounds (Murschell & Farmer, 2018).
Pharmacology : In pharmacology, its diastereoisomeric derivatives have been shown to possess anti-inflammatory and analgesic properties (Teulon et al., 1978). Additionally, compounds like carvacrol, found in oregano and thyme essential oil, which are related to (5-Isopropyl-2-methyl-phenoxy)-acetic acid, display antinociceptive activity in mice, reducing pain-related behavior (Melo et al., 2012).
Eigenschaften
IUPAC Name |
2-(2-methyl-5-propan-2-ylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(2)10-5-4-9(3)11(6-10)15-7-12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRFHSFWUCJFQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Isopropyl-2-methyl-phenoxy)-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



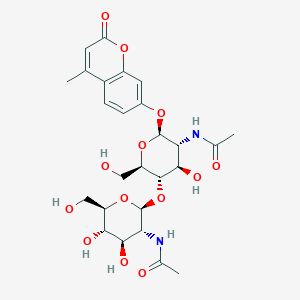
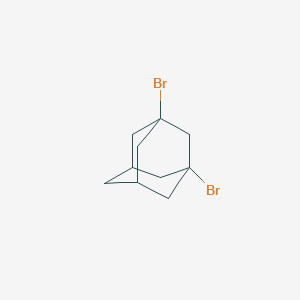
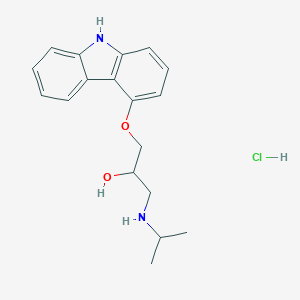
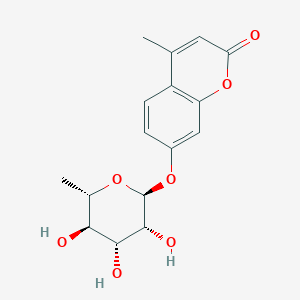
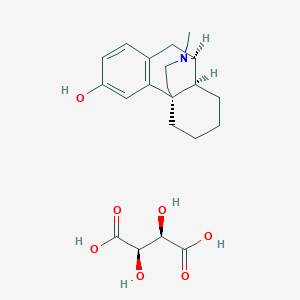
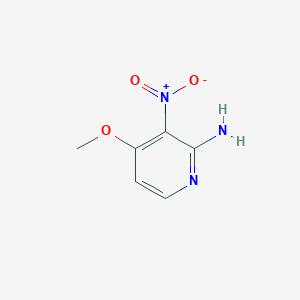



![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide](/img/structure/B19787.png)

